molecular formula C22H22ClNO3 B11391230 3-(2-chlorobenzyl)-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(2-chlorobenzyl)-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11391230
M. Wt: 383.9 g/mol
InChI Key: IPVQZCDCXFVHOL-UHFFFAOYSA-N
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Description

3-[(2-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s)

Preparation Methods

The synthesis of 3-[(2-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can be achieved through a multi-step process. One common method involves a microwave-assisted three-component one-pot Mannich reaction. This reaction typically involves the condensation of a coumarin derivative, an aldehyde, and an amine under microwave irradiation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to result from the inhibition of ergosterol synthesis, a key component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death. The compound may also interact with other cellular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar compounds to 3-[(2-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE include other coumarin derivatives and oxazine-containing molecules. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:

The uniqueness of 3-[(2-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-ethyl-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H22ClNO3/c1-4-17-13(2)18-9-16-11-24(10-15-7-5-6-8-19(15)23)12-26-20(16)14(3)21(18)27-22(17)25/h5-9H,4,10-12H2,1-3H3

InChI Key

IPVQZCDCXFVHOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=CC=C4Cl)C)OC1=O)C

Origin of Product

United States

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